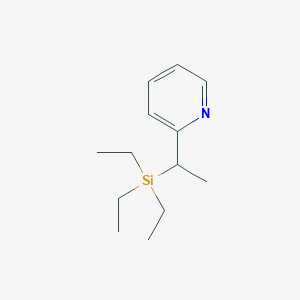

2-(1-Triethylsilylethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Triethylsilylethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H23NSi and its molecular weight is 221.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The pyridine scaffold is widely recognized for its versatility in drug design. Compounds containing pyridine rings, including 2-(1-triethylsilylethyl)pyridine, have been shown to enhance the pharmacological properties of drugs.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives in combating multidrug-resistant (MDR) pathogens. For instance, the incorporation of pyridine into antibiotic structures has improved their efficacy against strains like Staphylococcus aureus and Klebsiella pneumoniae . The unique electronic properties imparted by the triethylsilylethyl group may further enhance the solubility and stability of these compounds.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Sulfapyridine | Antibacterial | |

| Isoniazid | Antituberculosis |

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer properties. The presence of the pyridine ring can significantly alter the pharmacokinetics of drugs, leading to improved metabolic stability and increased potency. For example, modifications to existing anticancer agents by integrating pyridine scaffolds have shown promising results in preclinical trials .

Organic Synthesis

The synthetic utility of this compound is notable in organic chemistry. Its ability to act as a versatile building block allows for the creation of complex molecules through various coupling reactions.

Coupling Reactions

Pyridine derivatives are often utilized in cross-coupling reactions, which are essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals. The triethylsilylethyl group can serve as a protective or activating group during these transformations.

| Reaction Type | Example Compound | Outcome |

|---|---|---|

| Suzuki Coupling | 2-Pyridyl Ammonium Salts | Functionalized biaryls |

| B-alkyl Suzuki Cross-Coupling | 2-alkylpyridines | Diverse alkyl substitutions |

Materials Science

In addition to its applications in drug development, this compound has potential uses in materials science, particularly in the synthesis of polymers and other advanced materials.

Polymer Chemistry

The incorporation of pyridine into polymer matrices can enhance the thermal and mechanical properties of materials. Research indicates that pyridine-containing polymers exhibit improved solubility and processability, making them suitable for various applications including coatings and adhesives .

Case Studies

Several case studies illustrate the practical applications of this compound:

Synthesis of Antimicrobial Agents

A recent study synthesized a series of antimicrobial agents based on pyridine scaffolds, demonstrating that variations in substituents significantly impacted their antibacterial activity against MDR strains . The introduction of the triethylsilylethyl group was found to improve solubility without compromising biological activity.

Development of Anticancer Drugs

Another research effort focused on modifying existing anticancer drugs by incorporating pyridine derivatives. The results indicated enhanced potency and selectivity against cancer cell lines, suggesting that such modifications could lead to more effective therapies with fewer side effects .

Propriétés

Numéro CAS |

113948-60-0 |

|---|---|

Formule moléculaire |

C13H23NSi |

Poids moléculaire |

221.41 g/mol |

Nom IUPAC |

triethyl(1-pyridin-2-ylethyl)silane |

InChI |

InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |

Clé InChI |

NVJZHJNDFDTSFS-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |

SMILES canonique |

CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |

Synonymes |

Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.